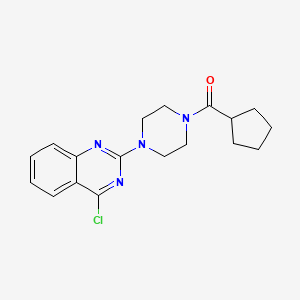

4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

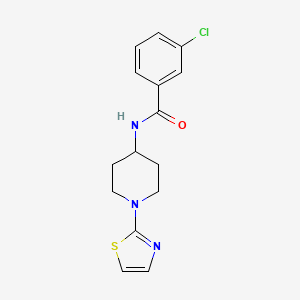

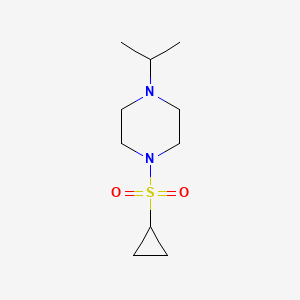

4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline is a chemical compound with the CAS Number: 2241139-94-4 . It has a molecular weight of 344.84 . The IUPAC name for this compound is (4- (4-chloroquinazolin-2-yl)piperazin-1-yl) (cyclopentyl)methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21ClN4O/c19-16-14-7-3-4-8-15 (14)20-18 (21-16)23-11-9-22 (10-12-23)17 (24)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 .Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Activity

4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline, as part of the quinazoline derivatives, has been explored for its potential antitumor and antimicrobial activities. A study highlighted the synthesis and evaluation of novel 6,7-dimethoxyquinazoline derivatives for their anticancer and antimicrobial efficacy. These compounds, including variations of 4-substituted-6,7-dimethoxyquinazolines, showed significant activity against a variety of human tumor cell lines and microbial strains, suggesting the therapeutic potential of quinazoline derivatives in treating cancer and infections. The quinazoline core is integral to several marketed anticancer agents, indicating the importance of this scaffold in drug development (Asmaa E Kassab et al., 2016).

Histamine H4 Receptor Antagonism

Quinazoline derivatives have been identified as potent histamine H4 receptor inverse agonists through a scaffold hopping and pharmacophore modeling approach. This discovery led to the synthesis of compounds with significant affinity for the human H4 receptor, offering a new class of ligands with potential therapeutic benefits for treating allergic and inflammatory diseases. The dual action of these compounds on both H1 and H4 histamine receptors suggests added therapeutic value, demonstrating the versatility of quinazoline derivatives in drug design (R. Smits et al., 2008).

Cardiovascular Activity

Quinazoline derivatives have also shown cardiovascular activity. The synthesis of quinazolines with specific substitutions at the 4-position under phase-transfer catalysis conditions has been explored, highlighting the potential of these compounds in the development of cardiovascular therapeutics. Such studies underscore the structural versatility and pharmacological potential of quinazoline derivatives in addressing cardiovascular conditions (M. C. Gomez-Gil et al., 1984).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of ingestion, skin contact, eye contact, or inhalation .

Mecanismo De Acción

Target of Action

Quinazoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Quinazoline derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

Quinazoline derivatives are known to modulate several biochemical pathways, depending on their specific targets .

Pharmacokinetics

The bioavailability of this compound would depend on these properties, which are influenced by factors such as its chemical structure, formulation, and route of administration .

Result of Action

Quinazoline derivatives are known to exert various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of this compound .

Propiedades

IUPAC Name |

[4-(4-chloroquinazolin-2-yl)piperazin-1-yl]-cyclopentylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c19-16-14-7-3-4-8-15(14)20-18(21-16)23-11-9-22(10-12-23)17(24)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCOHPKIRMKQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2967639.png)

![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)

![2,6-difluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2967647.png)